Benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro-
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Overview
Description
Benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro-: is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, a dipropylamino group, and two nitro groups attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro- typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions on the benzene ring.
Sulfonation: The nitrated benzene is then subjected to sulfonation using fuming sulfuric acid or sulfur trioxide to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfonic acid groups into aromatic compounds.
- Serves as a precursor for the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential use as a biochemical probe to study enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties, although specific medical uses are still under research.
Industry:
- Utilized in the production of dyes, detergents, and other industrial chemicals due to its ability to enhance the solubility and stability of products.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro- involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The nitro groups can participate in redox reactions, altering the oxidative state of cellular components. The dipropylamino group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the nitro and dipropylamino groups, making it less reactive in certain chemical reactions.
4-Nitrobenzenesulfonic acid: Contains only one nitro group and no dipropylamino group, resulting in different reactivity and applications.
Dipropylamine: Lacks the aromatic ring and sulfonic acid group, limiting its use in aromatic substitution reactions.
Uniqueness: Benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro- is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and potential applications. The combination of sulfonic acid, nitro, and dipropylamino groups makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
62443-96-3 |
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Molecular Formula |
C12H17N3O7S |
Molecular Weight |
347.35 g/mol |
IUPAC Name |
4-(dipropylamino)-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H17N3O7S/c1-3-5-13(6-4-2)12-10(14(16)17)7-9(23(20,21)22)8-11(12)15(18)19/h7-8H,3-6H2,1-2H3,(H,20,21,22) |
InChI Key |
YBCFVXGBKNUYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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